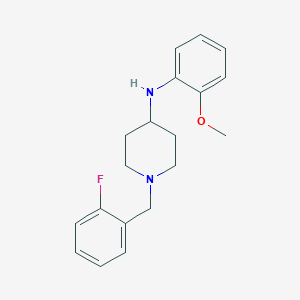![molecular formula C21H21Cl2N5O B15154874 [1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine is a complex organic compound that features a combination of triazole and piperazine moieties
Métodos De Preparación
The synthesis of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and triazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Análisis De Reacciones Químicas
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and antiviral agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is investigated for its potential use in creating new materials with unique properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The piperazine moiety can enhance the compound’s pharmacokinetic properties, improving its bioavailability and stability .
Comparación Con Compuestos Similares
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-[1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine: This compound has a similar structure but with a different substitution pattern on the triazole ring.
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-chlorophenyl)piperazine: This compound has a different substitution pattern on the piperazine ring.
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a chlorine atom, which can affect its chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21Cl2N5O |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21Cl2N5O/c1-14-6-7-18(13-19(14)23)28-15(2)20(24-25-28)21(29)27-10-8-26(9-11-27)17-5-3-4-16(22)12-17/h3-7,12-13H,8-11H2,1-2H3 |
Clave InChI |
BHXQFFBEKUILFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


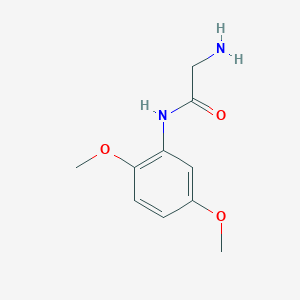
![1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B15154799.png)
![5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)
![3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B15154806.png)
![4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B15154827.png)
![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
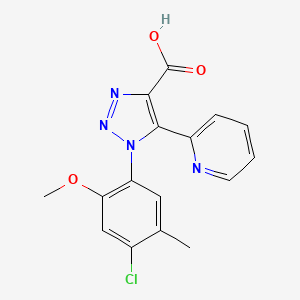
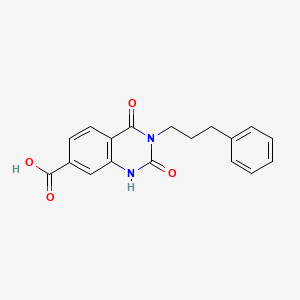
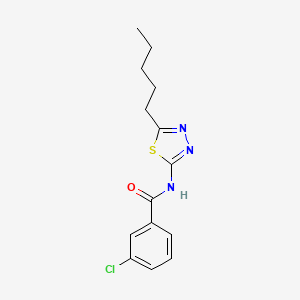
![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)
